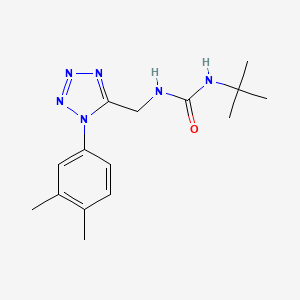
1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butyl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly known as TAK-659, is a small molecule inhibitor that is being studied for its potential use in the treatment of various types of cancer and autoimmune diseases. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and structural characterization of compounds with complex urea derivatives reveal insights into chemical bonding and potential applications in catalysis and materials science. For instance, the study by Vogt et al. (1991) on compounds with the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton discusses the synthesis, structure, and properties of related derivatives, shedding light on their chemical behavior and potential utility (Vogt, R., Jones, P. G., Schmutzler, R., & Kolbe, A., 1991).
Pharmacological Characterization
- The pharmacological characterization of compounds within the urea family can lead to the discovery of new therapeutic agents. An example is the study on UR-7280, a potent angiotensin AT1-selective receptor antagonist, highlighting the importance of urea derivatives in developing cardiovascular drugs (de Arriba, A. F., Gómez-Casajús, L., Cavalcanti, F., Almansa, C., García-Rafanell, J., & Forn, J., 1996).
Environmental Impact and Detection
- Research on the environmental impact and detection methodologies for urea derivatives, including their use as antifouling agents and the determination of their presence in marine sediments, is crucial for environmental monitoring and regulation. Gatidou et al. (2004) developed a method for determining antifouling booster biocides and their degradation products in marine sediments, which is essential for assessing the environmental footprint of such chemicals (Gatidou, G., Kotrikla, A.-M., Thomaidis, N., & Lekkas, T., 2004).
Chemical Reactivity and Applications
- The study of the reactivity of urea derivatives and their applications in synthesis and material science is a vital area of research. For example, Das et al. (2019) reported on the catalytic hydroamination of amino acid esters with carbodiimides and isocyanates to furnish quinazolinone and urea derivatives, highlighting the versatility of urea compounds in organic synthesis (Das, S., Bhattacharjee, J., & Panda, T., 2019).
Propiedades
IUPAC Name |
1-tert-butyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O/c1-10-6-7-12(8-11(10)2)21-13(18-19-20-21)9-16-14(22)17-15(3,4)5/h6-8H,9H2,1-5H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOJBALCTWZQGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2984538.png)
![2-[(3Z)-3-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-methylphenyl)acetamide](/img/structure/B2984539.png)
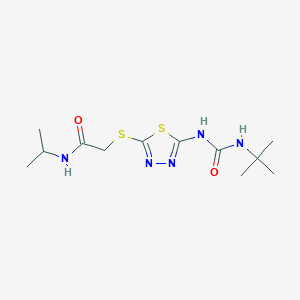
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2984543.png)
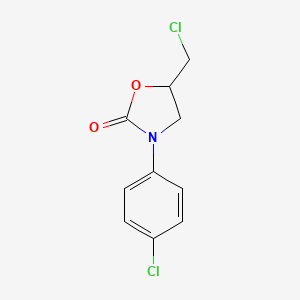
![1-(4-chlorophenyl)-3-[[2-(1H-indol-3-yl)acetyl]amino]urea](/img/structure/B2984545.png)
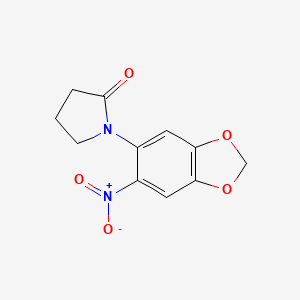
![1-((2-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2984548.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2984549.png)
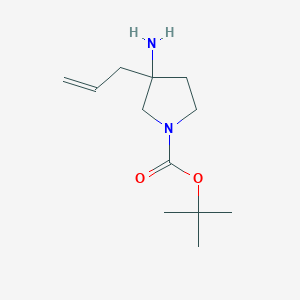

![2-amino-3-(3-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2984554.png)

